3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is an organic compound characterized by a benzofuranone core structure with a nitrophenyl sulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one typically involves the reaction of 4-nitrothiophenol with a benzofuranone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted benzofuranone derivatives
Wissenschaftliche Forschungsanwendungen
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(4-Methylphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Methoxyphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Bromophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its biological activity .
Eigenschaften
CAS-Nummer |
40202-08-2 |
---|---|
Molekularformel |
C15H9NO4S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
3-[(4-nitrophenyl)sulfanylmethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9NO4S/c17-15-13-4-2-1-3-12(13)14(20-15)9-21-11-7-5-10(6-8-11)16(18)19/h1-9H |
InChI-Schlüssel |
KIPQYINHWSTKDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)[N+](=O)[O-])OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.